molecular formula C8H15N3 B13155678 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13155678
M. Wt: 153.22 g/mol
InChI Key: DTUCMUWFCUKFEA-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylbutan-2-ylamine with a suitable pyrazole precursor. One common method is the condensation of 3-methylbutan-2-ylamine with 3-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed:

    Oxidation: Pyrazole oxides and related derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with different functional groups.

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

    3-Methyl-2-butanol: An alcohol with a similar 3-methylbutan-2-yl group but different functional properties.

    3-Methylbutan-2-yl group derivatives: Various compounds containing the 3-methylbutan-2-yl group attached to different core structures.

Uniqueness: 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole ring and the 3-methylbutan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6(2)7(3)11-5-4-8(9)10-11/h4-7H,1-3H3,(H2,9,10)

InChI Key

DTUCMUWFCUKFEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=CC(=N1)N

Origin of Product

United States

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